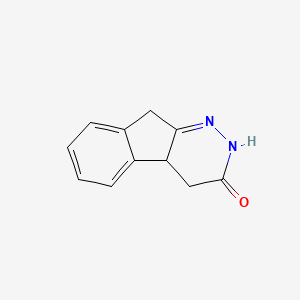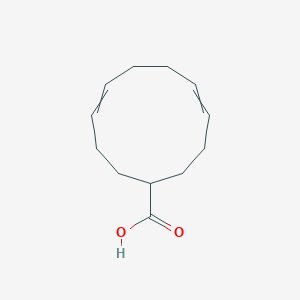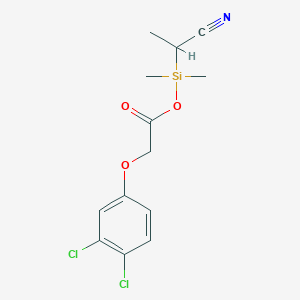
1-Decyl-1'-methyl-4,4'-bipyridin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium is a chemical compound belonging to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The structure of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium consists of two pyridine rings connected by a decyl chain and a methyl group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium typically involves the reaction of 4,4’-bipyridine with decyl bromide and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the bipyridinium core, which can participate in electron transfer processes .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium cyanide under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dioxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridinium core, leading to a wide range of derivatives .
Wissenschaftliche Forschungsanwendungen
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium involves its ability to undergo redox reactions, which can alter its electronic properties and interactions with other molecules. The bipyridinium core can accept and donate electrons, making it a versatile compound for various applications. The decyl and methyl groups enhance its solubility and stability, allowing it to interact with different molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-1’-methyl-4,4’-bipyridin-1-ium can be compared with other bipyridinium compounds such as:
1,1’-Dimethyl-4,4’-bipyridinium: Known for its use in electrochromic devices and as a redox-active compound.
1-Decyl-4,4’-bipyridinium: Similar in structure but lacks the methyl group, which can affect its solubility and reactivity.
1-Methyl-4,4’-bipyridinium: Used in various electrochemical applications but has different solubility and stability properties compared to 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium.
The uniqueness of 1-Decyl-1’-methyl-4,4’-bipyridin-1-ium lies in its combination of the decyl and methyl groups, which enhance its solubility, stability, and versatility in various applications .
Eigenschaften
CAS-Nummer |
105834-94-4 |
|---|---|
Molekularformel |
C21H32N2+2 |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
1-decyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C21H32N2/c1-3-4-5-6-7-8-9-10-15-23-18-13-21(14-19-23)20-11-16-22(2)17-12-20/h11-14,16-19H,3-10,15H2,1-2H3/q+2 |
InChI-Schlüssel |
BMVIWORTWYLPEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Tributyl{[1-(methylsulfanyl)-4-phenylbutyl]sulfanyl}stannane](/img/structure/B14340180.png)





